N1-(2H)-Pyridazinyl Substitution: A Topological Differentiator from C3/C6-Linked Pyridazine Building Blocks
The compound bears the pyridazine ring at the N1 position (pyridazin-1(2H)-yl), a connectivity that is structurally distinct from the more common C3- or C6-substituted pyridazines. In the SCD1 inhibitor series, N1-linked piperidinyl-pyridazine derivatives demonstrated distinct structure-activity relationships compared to C-linked analogs. Specifically, US Patent 9,102,669 B2 claims a series of piperidinyl-pyridazinyl SCD1 inhibitors, where the N1 linkage was essential for target engagement, as measured by desaturation index reduction in Zucker fa/fa rats [1]. The target compound preserves this N1 topology, making it a direct precursor to the pharmacologically validated scaffold, whereas C3-linked analogs such as 4-(piperidin-4-yl)pyridazine (CAS 1019206-39-3) lack this spatial arrangement and would yield structurally distinct downstream products [2].
| Evidence Dimension | Pyridazine ring connectivity (N1 vs C3/C6) and its impact on biological target engagement |
|---|---|
| Target Compound Data | N1-(pyridazin-1(2H)-yl) linkage; validated in SCD1 inhibitor patent series |
| Comparator Or Baseline | 4-(Piperidin-4-yl)pyridazine (CAS 1019206-39-3, MW 163.22): C4-linked pyridazine scaffold, no Boc protection, no iodo handle |
| Quantified Difference | The N1-linkage in the target compound enables a distinct vector for the pyridazine ring relative to the piperidine core; in SCD1 inhibitor series, N1-linked analogs demonstrated desaturation index reduction in vivo, whereas C-linked or pyridazinone analogs were not reported with equivalent efficacy in the same assay system. |
| Conditions | SCD1 inhibition assay; in vivo chronic study in Zucker fa/fa rats measuring plasma fatty acid desaturation index (C16 and C18) |
Why This Matters
Procurement of this specific N1-linked isomer ensures direct compatibility with patented SCD1 inhibitor pharmacophore models, avoiding the need for synthetic redesign required with C-linked pyridazine building blocks.
- [1] US Patent 9,102,669 B2 (2015), 'Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors', Janssen Pharmaceutica NV. View Source
- [2] PubChem, '3-(Piperidin-4-yl)pyridazine', CAS 1019206-39-3, Molecular Weight 163.22 g/mol. View Source
